molecular formula C9H8O2 B1584530 7-Methylbenzofuran-3(2H)-one CAS No. 669-04-5

7-Methylbenzofuran-3(2H)-one

Cat. No.: B1584530
CAS No.: 669-04-5
M. Wt: 148.16 g/mol
InChI Key: FRLLIMIJMRLFCC-UHFFFAOYSA-N
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Description

7-Methylbenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzene ring fused with a furan ring, with a methyl group attached to the seventh position and a ketone group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a precursor such as 2-hydroxy-4-methylbenzaldehyde can undergo cyclization in the presence of an acid catalyst to form the desired benzofuran derivative . Another method involves the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 7-Methylbenzofuran-3(2H)-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the third position and the methyl group at the seventh position can influence its reactivity and interactions with biological targets .

Biological Activity

7-Methylbenzofuran-3(2H)-one, a member of the benzofuran family, has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that influences its chemical reactivity and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran ring with a methyl group at the seventh position and a carbonyl group at the third position. This specific arrangement contributes to its distinct chemical properties and biological activities.

Property Details
Molecular Formula C₉H₈O₂
Molecular Weight 152.16 g/mol
Appearance Yellowish solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert anti-tumor effects by inhibiting enzymes involved in cancer cell proliferation. This compound has been shown to influence pathways related to apoptosis and angiogenesis, crucial processes in tumor growth and metastasis.

Anti-Cancer Properties

Numerous studies have demonstrated the anti-cancer potential of this compound and its derivatives:

  • In vitro Studies : A study reported that derivatives of benzofurans, including this compound, exhibited significant inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines, with IC₅₀ values ranging from 1.48 to 47.02 µM .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays, which showed increased apoptotic rates in treated cells compared to controls .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. The antioxidant activity is influenced by the number and position of hydroxyl groups within the molecular structure, with compounds having more hydroxyl groups generally demonstrating stronger activity.

Other Biological Activities

The compound also shows promise in various other pharmacological areas:

  • Anti-inflammatory : Benzofuran derivatives have been investigated for their anti-inflammatory effects .
  • Antiviral : Some studies suggest potential antiviral activities against specific viral strains.

Case Studies

  • Study on Non-Small Cell Lung Carcinoma : A comprehensive study evaluated the efficacy of several benzofuran derivatives against NSCLC cell lines. The most potent compound showed comparable activity to established chemotherapeutics, indicating significant therapeutic potential .
  • Antioxidant Evaluation : In a series of assays measuring DPPH radical scavenging activity, this compound demonstrated substantial antioxidant capabilities, contributing to its profile as a potential health-promoting agent.

Properties

IUPAC Name

7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLIMIJMRLFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217042
Record name 7-Methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669-04-5
Record name 7-Methyl-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3(2H)-benzofuranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Tetrahedron, Vol. 66, p. 3499, 2010, 6.40 g, 34.7 mmol) in acetonitrile (170 mL) was added with potassium carbonate (14.4 g, 104 mmol), and the mixture was stirred at room temperature for 1 hour, and then filtered. The filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-methylbenzofuran-3(2H)-one (2.23 g, 43%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 7-Methylbenzofuran-3(2H)-one derivatives influence their antioxidant properties?

A: Studies utilizing cyclic voltammetry and DPPH radical scavenging assays have shown that the antioxidant activity of these compounds is primarily influenced by the number and position of hydroxyl groups within their molecular structure []. Compounds with a higher number of hydroxyl groups generally exhibit stronger antioxidant capabilities.

Q2: What are the potential applications of this compound in synthetic chemistry?

A: Research suggests that 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one, a derivative of this compound, holds promise as a versatile building block in combinatorial chemistry []. This potential stems from the molecule's structure, allowing for diverse chemical modifications and the synthesis of a wider range of compounds with potentially valuable properties.

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